3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
Description
3-Ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is a urea derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a phenyl ring at the 4-position. The phenyl ring is further linked via an ethyl chain to the urea moiety, which is substituted with an ethyl group.
Properties
IUPAC Name |
1-ethyl-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-16-15(20)17-10-8-12-4-6-13(7-5-12)14-9-11-18-19(14)2/h4-7,9,11H,3,8,10H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBJVDDKFVCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or their equivalents.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the substituted pyrazole with an isocyanate or a carbodiimide to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate[][5].
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea with analogous urea derivatives, focusing on structural features, synthesis methods, physicochemical properties, and functional implications.
Structural Features and Substituent Effects
Key Observations :
- Substituent Diversity: The target compound’s 4-(1-methylpyrazol-5-yl)phenyl group distinguishes it from simpler phenyl-substituted analogs (e.g., 9a in ).
- Urea vs. Carboxamide : Replacement of urea with a carboxamide (BB56923 ) reduces hydrogen-bonding capacity, which may affect target binding affinity.
- Linker Flexibility : Ethyl linkers (target compound) vs. methyl (9a) or hydroxyethyl (19) influence conformational freedom and solubility.
Key Observations :
- The target compound likely shares synthesis steps with analogs, such as coupling a pyrazole-ethylamine intermediate with ethyl isocyanate.
- Fluorinated analogs (e.g., 19) require careful handling of fluorophenyl isocyanates , while hydroxymethyl derivatives () involve azide intermediates.
Physicochemical and Spectral Properties
Key Observations :
- Urea carbonyl stretches (~1660–1685 cm⁻¹) are consistent across analogs.
- Ethyl groups on urea (δ 1.1–1.2 ppm) and pyrazole methyl (δ 2.3–3.8 ppm) show predictable NMR shifts. Fluorophenyl protons in 19 appear as multiplets near δ 7.1 .
Functional Implications
- Bioactivity : Fluorinated analogs (e.g., 19 ) are reported in antimalarial studies, suggesting the target compound’s fluorinated derivatives could enhance potency.
- Solubility : Hydroxyethyl (19) or hydroxymethyl () substituents improve aqueous solubility compared to the target’s ethyl chain.
- Stability : The urea moiety’s hydrogen-bonding capacity may confer better target binding than carboxamide analogs (BB56923 ).
Biological Activity
3-Ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is a compound belonging to the pyrazole family, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a urea group linked to a pyrazole moiety, which is known for its diverse biological activities. The presence of the ethyl and phenyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown moderate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often around 250 μg/mL .
2. Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. A related study reported that certain pyrazole-based compounds demonstrated significant inhibition of pro-inflammatory cytokines, with IC50 values in the nanomolar range . This suggests potential applications in treating inflammatory diseases.
3. Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes involved in inflammation and pain pathways. For example, some pyrazole derivatives have been identified as selective inhibitors of p38 MAPK, a critical mediator in inflammatory responses . The IC50 values for these inhibitors can be as low as 0.004 μM, indicating strong potency .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By interacting with key enzymes in inflammatory pathways, the compound may reduce the production of inflammatory mediators.
- Modulation of Cellular Signaling : The compound may influence signaling pathways related to cell migration and immune response, thereby exerting anti-inflammatory effects.
Case Study 1: Anti-inflammatory Efficacy
A study investigated the anti-inflammatory effects of a series of pyrazole derivatives, including ones structurally similar to our compound. The results indicated that these compounds significantly inhibited TNFα production in LPS-stimulated THP-1 cells, demonstrating their potential for treating inflammatory conditions .
Case Study 2: Antimicrobial Activity Profile
In another investigation, various pyrazole derivatives were screened for antimicrobial activity against multiple pathogens. The results showed that certain derivatives exhibited promising activity against Candida albicans and other bacterial strains, supporting the notion that modifications to the pyrazole structure can enhance antimicrobial efficacy .
Table 1: Biological Activities of Related Pyrazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
